2-Oxaspiro[4.4]nonan-1-one
Overview
Description
2-Oxaspiro[4.4]nonan-1-one is a chemical compound with the molecular formula C8H12O2 . It has a molecular weight of 140.18 .
Synthesis Analysis
The synthesis of this compound has been described in several studies . For instance, one study describes an efficient synthesis of the 1,6-dioxaspiro[4.4]nonan-2-one motif of the immunosuppressive triterpenoid Phainanoid F and its C4 epimer . A furan oxidative spirocyclization was used as the key step in this synthesis .Molecular Structure Analysis
The molecular structure of this compound consists of a spirocyclic system, which is a molecule containing two rings of which one atom is common . The InChI code for this compound is 1S/C8H12O2/c9-7-8(5-6-10-7)3-1-2-4-8/h1-6H2 .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . The compound’s InChI key is PBZONIMHAVOWHW-UHFFFAOYSA-N .Scientific Research Applications
Synthesis of Functionalized Derivatives
The compound 2-oxaspiro[4.4]nonan-1-one is utilized in the synthesis of various functionalized derivatives. For instance, methyl 1-(2-oxiranylmethyl)-2-oxo-1-cyclopentanecarboxylate undergoes nucleophilic ring opening to form 2-oxaspiro[4.4]nonane and 2-oxabicyclo[3.3.0]octane derivatives. These structures are significant as they are present in several classes of bioactive compounds (Santos et al., 2000).
Antimicrobial Agents
Compounds derived from this compound have been explored for their antimicrobial properties. For example, reactions involving 1-oxa-4-thiaspiro derivatives have led to the synthesis of bispiroheterocyclic systems that exhibit antimicrobial activities (Al-Ahmadi, 1996).
Spiroheterocyclic Systems
Spiroheterocyclic systems related to thiazolopyrans and thiazolothiopyrans have been synthesized using 1-oxa-4-thiaspiro[4.4]nonan-2-one. These compounds represent an area of interest due to their unique structural features (Al-Ahmadi & El-zohry, 1994).
Structural Studies
Detailed structural and stereochemical assignments of various diastereoisomeric oxaspiro[4.4]nonane derivatives have been achieved using modern gradient‐based 1D and 2D experiments. Such studies are crucial for understanding the complex stereochemistry of these compounds (Ortuño et al., 1996).
Synthetic Approaches to Spiroaminals
The 1-oxa-6-azaspiro[4.4]nonane ring system, which is closely related to this compound, is found in natural and synthetic products with significant biological activities. This highlights the importance of such compounds in the development of new chemical entities (Sinibaldi & Canet, 2008).
Safety and Hazards
The safety information for 2-Oxaspiro[4.4]nonan-1-one indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, and the hazard statements H315, H319, and H335 . These statements correspond to skin irritation, eye irritation, and respiratory irritation, respectively .
Properties
IUPAC Name |
2-oxaspiro[4.4]nonan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c9-7-8(5-6-10-7)3-1-2-4-8/h1-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBZONIMHAVOWHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CCOC2=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90574422 | |
Record name | 2-Oxaspiro[4.4]nonan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90574422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5732-98-9 | |
Record name | 2-Oxaspiro[4.4]nonan-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5732-98-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Oxaspiro[4.4]nonan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90574422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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